molecular formula C11H8O4 B093040 methyl 4-oxo-4H-chromene-2-carboxylate CAS No. 18398-73-7

methyl 4-oxo-4H-chromene-2-carboxylate

Cat. No. B093040
CAS RN: 18398-73-7
M. Wt: 204.18 g/mol
InChI Key: WNVKMIHNAHIVDP-UHFFFAOYSA-N
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Description

Methyl 4-oxo-4H-chromene-2-carboxylate is a chemical compound with the molecular formula C11H8O4 . It has a molecular weight of 204.18 . The compound is solid in physical form .


Synthesis Analysis

A concise, efficient one-pot synthesis of functionalized chromeno [4,3-b]pyridine derivatives via a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an environmentally friendly medium (ethanol–water, 3:1 v/v) is described .


Molecular Structure Analysis

The InChI code for methyl 4-oxo-4H-chromene-2-carboxylate is 1S/C11H8O4/c1-14-11(13)10-6-8(12)7-4-2-3-5-9(7)15-10/h2-6H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

Methyl 4-oxo-4H-chromene-2-carboxylate has a density of 1.337g/cm3 . The boiling point is predicted to be 311.3ºC . It is stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

Synthesis of Chromeno[4,3-b]pyridine Derivatives

Methyl 4-oxo-4H-chromene-2-carboxylate: is utilized in the synthesis of chromeno[4,3-b]pyridine derivatives. These derivatives are synthesized through a one-pot, catalyst-free reaction involving malononitrile or cyanoacetates and aromatic amines . This process is significant due to its atom economy, high complexity, and diversity of products, which are valuable in medicinal chemistry.

Antifungal Activity

This compound serves as a precursor in the synthesis of chromanone A and related compounds. These synthesized chromones have been evaluated for their antifungal activity against Candida albicans , a biofilm-forming agent . The study of these compounds contributes to the development of new antifungal agents, particularly those that can attack microorganisms within biofilms.

Antioxidant and Antimicrobial Activities

Derivatives of methyl 4-oxo-4H-chromene-2-carboxylate have been investigated for their antioxidant and antimicrobial activities. The synthesis of these derivatives involves a Cu(I) catalyzed reaction, which is noteworthy for its good yields and potential in creating new antimicrobial agents .

McMurry Coupling Reactions

The compound is involved in McMurry coupling reactions, which are used to synthesize bis-chromones. This methodology is recognized for its simplicity and efficiency, providing a new route for the synthesis of complex organic molecules .

Molecular Docking and Dynamics Studies

Methyl 4-oxo-4H-chromene-2-carboxylate is also a key intermediate in the synthesis of Biginelli-like compounds. These compounds are then used in molecular docking and dynamics studies to understand their interactions with biological targets, which is crucial for drug discovery .

Eco-Friendly Synthetic Methods

The compound’s role in eco-friendly synthetic methods is notable. It is used in reactions that emphasize the reduction of toxic wastes and byproducts, contributing to the development of environmentally compatible materials in new synthetic methods .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

methyl 4-oxochromene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4/c1-14-11(13)10-6-8(12)7-4-2-3-5-9(7)15-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVKMIHNAHIVDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)C2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40171521
Record name 4H-1-Benzopyran-2-carboxylic acid, 4-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40171521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-oxo-4H-chromene-2-carboxylate

CAS RN

18398-73-7
Record name 4H-1-Benzopyran-2-carboxylic acid, 4-oxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18398-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-1-Benzopyran-2-carboxylic acid, 4-oxo-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018398737
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-2-carboxylic acid, 4-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40171521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Combine chromone-2-carboxylic acid (2.0 g, 10.5 mmol) and methanol (25 mL). Add sulfuric acid (2.5 mL) and heat to reflux. After 2 hours pour the reaction mixture into ice water and filter. Rinse the filter cake with water and a cold dilute aqueous solution of sodium bicarbonate. Chromatograph on silica gel eluting with tetrahydrofuran to give a residue. Recrystallize the residue from methanol to give the title compound as a solid: mp; 120°-122° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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